molecular formula C13H16BNO2S B14038113 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole

Cat. No.: B14038113
M. Wt: 261.2 g/mol
InChI Key: QMCGDGHAUAHCKZ-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a benzothiazole ring and a dioxaborolane group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole typically involves the reaction of 1,2-benzothiazole with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires an inert atmosphere to prevent oxidation. The reaction is carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The benzothiazole ring can interact with various biological targets, including proteins and nucleic acids, through π-π stacking and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts additional reactivity and potential biological activity. This makes it particularly valuable in applications where both boron and sulfur-containing heterocycles are desired .

Properties

Molecular Formula

C13H16BNO2S

Molecular Weight

261.2 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzothiazole

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)11-9-7-5-6-8-10(9)18-15-11/h5-8H,1-4H3

InChI Key

QMCGDGHAUAHCKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NSC3=CC=CC=C23

Origin of Product

United States

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